4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine
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Overview
Description
4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a bromobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine typically involves multiple steps, starting with the preparation of the piperazine and morpholine intermediates. The key steps include:
Formation of the Piperazine Intermediate: This involves the reaction of 2-bromobenzoyl chloride with piperazine under controlled conditions to form the 2-bromobenzoyl piperazine intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling with Morpholine: Finally, the nitrated intermediate is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Sodium azide or other nucleophiles for substitution reactions.
Catalysts: Palladium or other transition metal catalysts for coupling reactions.
Major Products
Aminated Derivatives: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution of the bromine atom.
Coupled Products: From coupling reactions with other aromatic compounds.
Scientific Research Applications
4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the interactions of piperazine and morpholine derivatives with biological targets.
Materials Science: It can be incorporated into polymers and other materials to study its effects on material properties.
Mechanism of Action
The mechanism of action of 4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets. The piperazine and morpholine rings can interact with various enzymes and receptors, potentially modulating their activity. The bromobenzoyl group may also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand for metal ions.
Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine is unique due to its combination of a morpholine ring, a piperazine ring, and a bromobenzoyl group. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2-bromophenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O4/c22-18-4-2-1-3-17(18)21(27)25-9-7-23(8-10-25)16-5-6-19(26(28)29)20(15-16)24-11-13-30-14-12-24/h1-6,15H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGPCZNMHXJSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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